1-Methyl-3-octylindan
Description
1-Methyl-3-octylindan is a substituted indan derivative featuring a methyl group at position 1 and an octyl chain at position 3 of the indan core. Indan derivatives are bicyclic aromatic compounds with a fused benzene and cyclopentane ring system. Synthesis routes for related indan derivatives often involve Wittig reactions or alkylation of isatin precursors, as seen in the preparation of 3-ylideneoxindoles .
Properties
CAS No. |
29138-84-9 |
|---|---|
Molecular Formula |
C18H28 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
1-methyl-3-octyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C18H28/c1-3-4-5-6-7-8-11-16-14-15(2)17-12-9-10-13-18(16)17/h9-10,12-13,15-16H,3-8,11,14H2,1-2H3 |
InChI Key |
TZOILYATZQCBGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CC(C2=CC=CC=C12)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-octylindan typically involves the alkylation of indane derivatives. One common method is the Friedel-Crafts alkylation, where indane is reacted with octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-octylindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Methyl-3-octylindan has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-octylindan involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-methyl-3-octylindan with analogs based on substituent effects, applications, and physicochemical properties.
1,1,3-Trimethyl-3-phenylindan
- Structure : Contains methyl groups at positions 1 and 3, with a phenyl group at position 3.
- Key Properties: Higher thermal stability due to aromatic phenyl substitution. Limited solubility in polar solvents, typical of alkylated indans. Safety data indicate precautions for dust management and ventilation .
- Applications : Likely used in materials science or as an intermediate in organic synthesis.
Ethyl (2E)-(1-Methyl-2-oxoindolin-3-ylidene)acetate
- Structure : Features a 3-ylideneoxindole core with ester and methyl groups.
- Key Properties: Reactive ylidene moiety enables participation in cycloadditions and organocatalytic reactions . Polar functional groups (ester, oxindole) enhance solubility in aprotic solvents.
- Applications : Privileged precursor in asymmetric synthesis, epoxidation, and photoredox catalysis .
1-Ethyl-3-methylimidazolium Chloride
- Structure : Ionic liquid with ethyl and methyl substituents on an imidazolium cation.
- Key Properties: High polarity and ionic character, contrasting with the nonpolar this compound. Thermal stability up to 300°C, with applications as a green solvent or electrolyte . Safety concerns include incomplete toxicological testing .
1-[3-(Dimethylamino)phenyl]ethan-1-one
- Structure: Acetophenone derivative with a dimethylamino group.
- Key Properties: Electron-donating dimethylamino group enhances reactivity in electrophilic substitutions. Applications in pharmaceuticals (e.g., intermediates for bioactive molecules) and agrochemicals .
Comparative Data Table
Research Findings and Implications
- Substituent Effects: Alkyl Chains: The octyl group in this compound increases hydrophobicity compared to shorter alkyl or aryl groups (e.g., in 1,1,3-trimethyl-3-phenylindan). This property may enhance its utility in lipid-based formulations or as a nonpolar solvent. Functional Groups: Polar groups (e.g., oxindole, imidazolium) drastically alter solubility and reactivity. For example, ionic liquids like 1-ethyl-3-methylimidazolium chloride exhibit miscibility with polar solvents, unlike alkylated indans .
Safety and Handling :
- Alkylated indans may require dust control and ventilation akin to 1,1,3-trimethyl-3-phenylindan . Ionic liquids, while thermally stable, demand caution due to incomplete toxicological profiles .
Biological Activity
Overview of 1-Methyl-3-octylindan
This compound is a chemical compound belonging to the indan family, characterized by a methyl group at the 1-position and an octyl chain at the 3-position. This structural configuration may influence its biological properties and interactions with various biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of long hydrocarbon chains often enhances the lipophilicity of such compounds, allowing them to disrupt microbial membranes effectively.
Anticancer Potential
Some studies have suggested that indan derivatives possess anticancer properties. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Research on related compounds has shown that they can interfere with signaling pathways crucial for tumor growth.
Neuroprotective Effects
Compounds with indan structures have been investigated for neuroprotective effects. They may exert protective actions against oxidative stress and neuroinflammation, which are significant contributors to neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects may include:
- Membrane Disruption : The hydrophobic nature of the compound could lead to interactions with lipid bilayers, causing membrane destabilization in microbial cells.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell viability in cancer cells.
- Receptor Modulation : Indan derivatives might interact with neurotransmitter receptors, influencing neuronal activity and providing neuroprotective effects.
Study 1: Antimicrobial Activity
In a study evaluating various indan derivatives, this compound was tested against a range of bacterial strains. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting potential use as an antimicrobial agent.
Study 2: Anticancer Activity
A laboratory study focused on the anticancer properties of several indan derivatives found that this compound inhibited the proliferation of breast cancer cells. The study reported an IC50 value indicating effective cytotoxicity at micromolar concentrations.
Study 3: Neuroprotection
Research investigating neuroprotective agents highlighted that this compound exhibited protective effects in neuronal cell cultures exposed to oxidative stress. The compound was shown to reduce markers of apoptosis and inflammation.
Data Summary Table
| Biological Activity | Observations | References |
|---|---|---|
| Antimicrobial | Significant reduction in bacterial growth | |
| Anticancer | Inhibition of breast cancer cell proliferation | |
| Neuroprotection | Reduction in apoptosis markers under oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
